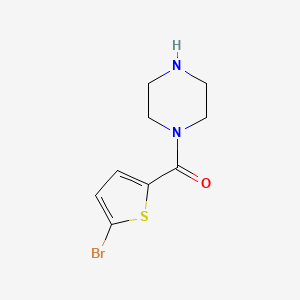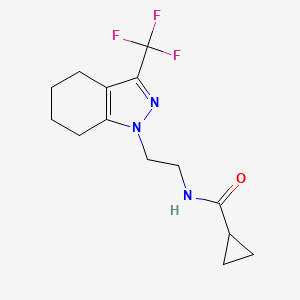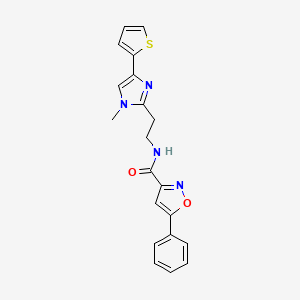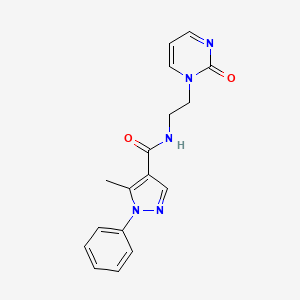
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in various fields such as pharmaceuticals and materials due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a 3-fluoro-4-methylphenyl group and a 1-(4-fluorophenyl)cyclopropylmethyl group linked by an oxalamide moiety. Fluorine atoms attached to the phenyl rings could influence the compound’s reactivity and properties due to the electronegativity of fluorine .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis. Oxalamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) are notable for their ability to detect metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, demonstrating the potential of DFP-based compounds for diverse analytical applications. This area of research suggests that similar compounds, possibly including the specified oxalamide derivative, could be explored for their fluorescent chemosensor capabilities (Roy, 2021).
Ethylene-Action Inhibitors in Agriculture
1-Methylcyclopropene (1-MCP) has been studied extensively for its effects on fruits and vegetables, both to investigate the role of ethylene in ripening and as a technology to improve product quality. This research highlights the utility of chemical compounds in agricultural practices to extend the shelf life of produce, suggesting that the oxalamide derivative could find applications in similar agricultural or preservation contexts (Watkins, 2006).
Anticancer Applications
S-1 in gastric cancer reviews a novel oral fluoropyrimidine, highlighting the ongoing search for effective anticancer agents. The compound under discussion could potentially be investigated for similar uses, given the continuous need for new therapeutic agents in oncology (Maehara, 2003).
Molecular Imaging
The toxicity of organic fluorophores used in molecular imaging points to the critical evaluation of compounds for safety in diagnostic applications. As research progresses, compounds like the specified oxalamide derivative may be assessed for their potential in enhancing imaging techniques while minimizing toxicity (Alford et al., 2009).
Pharmacokinetics and Clinical Outcomes
Research on cyclophosphamide emphasizes the importance of understanding the pharmacokinetics and clinical outcomes of drug use, which could be relevant for the development and application of the specified oxalamide derivative in therapeutic contexts (Helsby et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-2-7-15(10-16(12)21)23-18(25)17(24)22-11-19(8-9-19)13-3-5-14(20)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQLNPXSONFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)
![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2784321.png)


![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)


